molecular formula C23H23ClFN3O2 B2473281 4-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide CAS No. 877633-28-8

4-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide

Cat. No.: B2473281
CAS No.: 877633-28-8
M. Wt: 427.9
InChI Key: JGDHUVBKXXSEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide is a chemical compound of significant interest in medicinal chemistry research, particularly for investigating neurological disorders and cancer pathways. Its molecular structure incorporates a benzamide moiety linked to a piperazine ring, a feature common in compounds that target key receptors in the central nervous system. Specifically, structural analogs containing the N-(piperazinyl)benzamide scaffold have been identified as high-affinity and selective ligands for dopamine receptor subtypes, providing valuable tools for studying their function . Furthermore, piperazine derivatives are extensively investigated for their broad pharmacological potential, including as antiviral and anticancer agents . The integration of the furan heterocycle adds another dimension of interest, as furan-containing compounds are prevalent in drug discovery and can influence the molecule's physicochemical properties and binding interactions . Researchers can utilize this compound to explore its mechanism of action, which may involve the modulation of neurotransmitter systems or enzyme inhibition, similar to other benzamide-based compounds that compete with native substrates at catalytic domains . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClFN3O2/c24-18-9-7-17(8-10-18)23(29)26-16-21(22-6-3-15-30-22)28-13-11-27(12-14-28)20-5-2-1-4-19(20)25/h1-10,15,21H,11-14,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDHUVBKXXSEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Intermediate: Reacting 2-fluoroaniline with ethylene oxide to form 2-(2-fluorophenyl)piperazine.

    Coupling with Furan Derivative: Reacting the piperazine intermediate with a furan derivative under suitable conditions to form the desired intermediate.

    Formation of Benzamide: Reacting the intermediate with 4-chlorobenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the piperazine nitrogen.

    Reduction: Reduction reactions could target the nitro groups if present or reduce the furan ring.

    Substitution: The chloro group on the benzamide can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups at the chloro position.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with piperazine and benzamide structures are often explored for their potential as pharmaceuticals, particularly as central nervous system agents.

Medicine

In medicine, such compounds might be investigated for their potential as antipsychotic, antidepressant, or anti-inflammatory agents.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Generally, compounds with piperazine and benzamide structures can interact with various neurotransmitter receptors or enzymes, modulating their activity. The molecular targets could include serotonin receptors, dopamine receptors, or enzymes involved in neurotransmitter metabolism.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the benzamide, piperazine, or furan groups. Key examples include:

Table 1: Structural Comparison of Analogs
Compound Name / ID Benzamide Substituent Piperazine Substituent Additional Groups Source
Target Compound 4-Chlorophenyl 2-Fluorophenyl Furan-2-yl ethyl
4-Chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide (CAS 62984-74-1) 4-Chlorophenyl Phenyl None
D10 (4-(4-(2-(2-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide) 4-Hydroxybenzamide 2-Fluorophenyl Quinoline-4-carbonyl
N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide 4-Thiophen-3-yl 3-Cyanophenyl Ethoxyethyl linker
7b (7-(4-(2-(4-Chlorobenzyloxyimino)-2-(furan-2-yl)ethyl)piperazin-1-yl)-... Quinoline derivative 4-Chlorobenzyloxyimino Furan-2-yl ethyl

Key Observations:

  • The 3-cyanophenyl substituent in enhances hydrophobicity, which may improve blood-brain barrier penetration .
  • Benzamide Modifications : The target’s 4-chlorophenyl group contrasts with the 4-thiophen-3-yl group in , which introduces sulfur-based π-interactions. Hydroxybenzamide derivatives (e.g., D10 in ) exhibit lower lipophilicity due to polar hydroxyl groups .
  • Furan vs. Other Heterocycles : The furan-2-yl ethyl group in the target compound is structurally similar to analogs in and , where furan contributes to π-π stacking in receptor binding . Thiophene-containing analogs () may exhibit altered metabolic stability due to sulfur’s electronegativity .

Physicochemical Properties

Table 2: Physicochemical Data of Selected Analogs
Compound Name / ID Melting Point (°C) NMR Shifts (¹H/¹³C) Molecular Formula Source
Target Compound Not reported Not available C₂₃H₂₂ClFN₃O₂
CAS 62984-74-1 Not reported Not available C₁₉H₂₀ClN₃O₂
D10 () 215–217 δ 8.70 (¹H, quinoline H) C₂₇H₂₂FN₃O₃
8b () 241–242 δ 7.85 (¹H, pyridine H) C₂₆H₂₂ClF₃N₃O₂

Key Observations:

  • Melting Points: Quinoline derivatives (e.g., D10) exhibit higher melting points (>200°C) due to extended aromatic systems, whereas benzamides like the target compound may have lower melting points if crystalline .
  • NMR Trends : The 2-fluorophenyl group in the target compound would likely show characteristic ¹H NMR shifts near δ 7.0–7.5 (aromatic H) and ¹³C shifts for fluorine-coupled carbons (~115–125 ppm), as seen in for fluorobenzylpiperazines .

Yield and Purity Challenges :

  • Piperazine N-alkylation () often requires catalysts like KI and polar solvents (DMF), with yields ranging from 32% () to 85% () depending on steric hindrance .
  • Purification typically involves chromatography (normal or reverse-phase), as described in and .

Biological Activity

4-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H22ClFN3O2\text{C}_{19}\text{H}_{22}\text{Cl}\text{F}\text{N}_{3}\text{O}_{2}

This structure includes a piperazine ring, a furan moiety, and a chlorobenzamide group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to exhibit selectivity for certain receptors and enzymes involved in cancer pathways. The following mechanisms have been identified:

  • Inhibition of Enzyme Activity : The compound has been reported to inhibit histone deacetylases (HDACs), particularly HDAC3, which plays a crucial role in cancer cell proliferation and survival .
  • Induction of Apoptosis : Studies indicate that this compound can promote apoptosis in cancer cells by modulating cell cycle progression and enhancing pro-apoptotic signaling pathways .
  • Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties against various pathogens, although further studies are required to elucidate these effects fully.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • Antitumor Activity : In vitro assays demonstrated significant antiproliferative effects on several cancer cell lines. For instance, the compound exhibited an IC50 value of 1.30 μM against HepG2 liver cancer cells, indicating potent activity compared to standard treatments .
  • Cell Cycle Arrest : The compound was shown to induce G2/M phase arrest in cancer cells, contributing to its antitumor efficacy. This effect was associated with increased levels of cyclin-dependent kinase inhibitors .
  • Combination Therapy Potential : When used in combination with other chemotherapeutic agents such as taxol and camptothecin, the compound enhanced their anticancer effects, suggesting its potential role in combination therapies .

Data Table of Biological Activities

Activity TypeObserved EffectReference
Antitumor ActivityIC50 = 1.30 μM against HepG2
Apoptosis InductionIncreased apoptosis rates
Cell Cycle ArrestG2/M phase arrest
Antimicrobial ActivityPotential against various pathogens

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on HepG2 Cells : A xenograft model demonstrated that treatment with this compound resulted in a tumor growth inhibition (TGI) of approximately 48.89%, showcasing its potential as an effective therapeutic agent against liver cancer .
  • Combination Therapy Study : In combination with taxol, the compound significantly improved anticancer activity compared to either agent alone, indicating synergistic effects that warrant further investigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.